

# Glutaric Anhydride-d6: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Glutaric anhydride-d6*

Cat. No.: *B12394319*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of **glutaric anhydride-d6** (CAS No. 1219794-53-2). This deuterated analog of glutaric anhydride is a valuable tool in various research applications, including metabolic labeling, proteomics, and as a building block in the synthesis of complex molecules. This guide presents key physical and chemical data, details on its reactivity, and relevant experimental protocols.

## Chemical and Physical Properties

**Glutaric anhydride-d6**, also known as Pentanedioic-d6 Anhydride, is the isotopically labeled form of glutaric anhydride where the six hydrogen atoms on the carbon backbone have been replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound. While extensive experimental data for the deuterated form is not readily available in the public domain, the physical properties are expected to be very similar to those of the non-deuterated glutaric anhydride.

Table 1: Physical and Chemical Properties of Glutaric Anhydride and **Glutaric Anhydride-d6**

Property	Glutaric Anhydride	Glutaric Anhydride-d6	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>6</sub> O <sub>3</sub>	C <sub>5</sub> D <sub>6</sub> O <sub>3</sub>	[1]
Molecular Weight	114.10 g/mol	120.14 g/mol	[1]
CAS Number	108-55-4	1219794-53-2	[1]
Appearance	White crystalline powder or chunks	Not specified (expected to be a white solid)	[2]
Melting Point	50-55 °C	Not specified (expected to be similar to the non-deuterated form)	[2]
Boiling Point	150 °C at 13 hPa	Not specified (expected to be similar to the non-deuterated form)	[2]
Density	~1.411 g/cm <sup>3</sup>	Not specified (expected to be slightly higher than the non-deuterated form)	[3]
Solubility	Soluble in ether, dimethyl sulfoxide, methanol, and chloroform. Reacts with water.	10 mM in DMSO	[1][4]

## Reactivity and Chemical Behavior

**Glutaric anhydride-d6**, like its non-deuterated counterpart, is a cyclic anhydride and thus exhibits characteristic reactivity towards nucleophiles. The electrophilic carbonyl carbons are susceptible to attack, leading to ring-opening reactions.

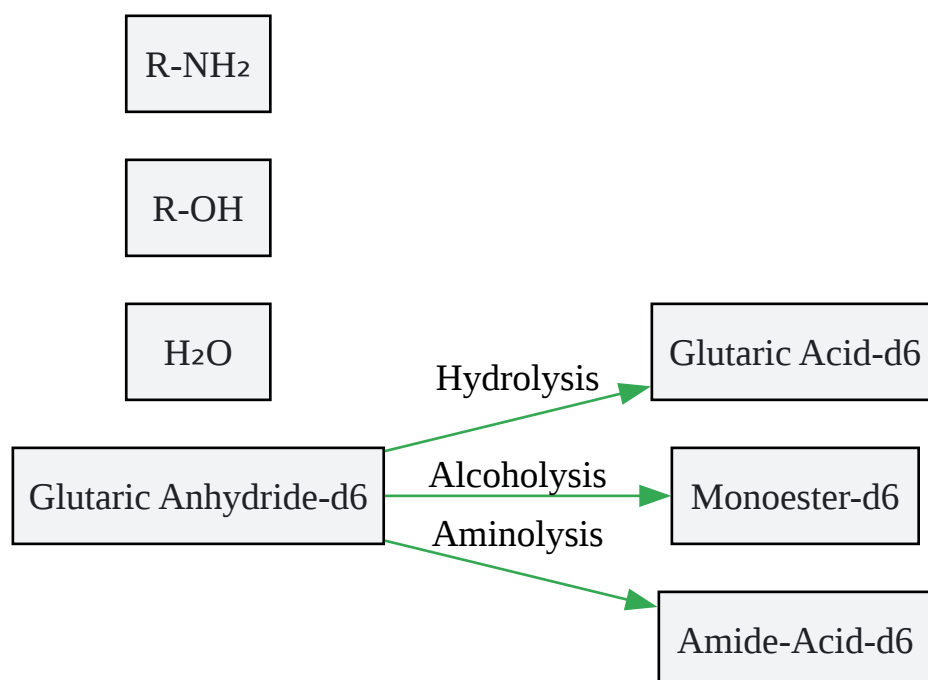
## Reactivity with Nucleophiles

Water: **Glutaric anhydride-d6** is moisture-sensitive and will hydrolyze to form glutaric acid-d6. [5] This reaction is typically slow at room temperature but is accelerated by heat and acidic or basic conditions. Due to this reactivity, the compound should be handled and stored under anhydrous conditions.[6]

Alcohols: The reaction with alcohols yields the corresponding monoester of glutaric acid-d6. This esterification is a common method for introducing a five-carbon spacer with a terminal carboxylic acid group.

Amines: Amines react readily with **glutaric anhydride-d6** to form the corresponding amide-acid. This reaction is widely used in chemical biology and drug development to modify proteins and other biomolecules.[7]

The general reactivity scheme is illustrated below:



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Figure 1: General reactivity of **glutaric anhydride-d6** with common nucleophiles.

## Kinetic Isotope Effect

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. In reactions involving the cleavage of a C-D bond in the rate-determining step, a primary KIE is observed, typically resulting in a slower reaction rate compared to the C-H bond cleavage. For reactions of **glutaric anhydride-d6** where a C-D bond is not broken in the rate-determining step, a smaller secondary KIE may still be observed. The magnitude of the KIE can provide valuable insights into reaction mechanisms.

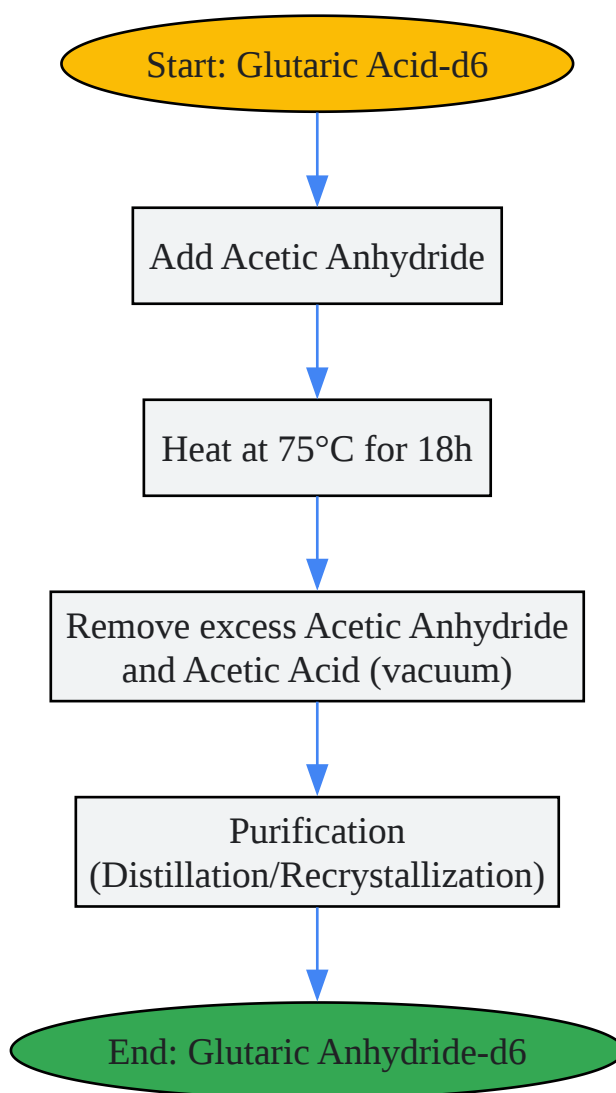
## Experimental Protocols

### Synthesis of Glutaric Anhydride-d6

A common method for the synthesis of **glutaric anhydride-d6** involves the dehydration of glutaric acid-d6.<sup>[1]</sup>

Protocol: Dehydration of Glutaric Acid-d6

- Reactants: Glutaric acid-d6 and a dehydrating agent such as acetic anhydride.
- Procedure:
  - Glutaric acid-d6 is mixed with an excess of acetic anhydride.
  - The mixture is heated, typically at around 75°C, for several hours (e.g., 18 hours) to drive the cyclization and formation of the anhydride.<sup>[1]</sup>
  - The excess acetic anhydride and acetic acid byproduct are removed under reduced pressure.
  - The resulting **glutaric anhydride-d6** can be further purified by distillation or recrystallization.
- Workflow Diagram:



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Figure 2: Workflow for the synthesis of **glutaric anhydride-d6**.

## Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of glutaric anhydride and the determination of its purity. A reversed-phase method can be employed.[8]

Protocol: HPLC Analysis

- Column: A C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5  $\mu$ m).[9]

- Mobile Phase: A gradient of methanol and 0.1% phosphoric acid in water (e.g., starting with 3:97 methanol:aqueous phosphoric acid).[9] For mass spectrometry detection, a volatile buffer such as formic acid should be used instead of phosphoric acid.
- Flow Rate: Approximately 0.9 mL/min.[9]
- Column Temperature: 30 °C.[9]
- Detection: UV at 210 nm.[9]
- Injection Volume: 20 µL.[9]

This method can be adapted for the analysis of **glutaric anhydride-d6**, with the primary difference being the mass of the analyte.

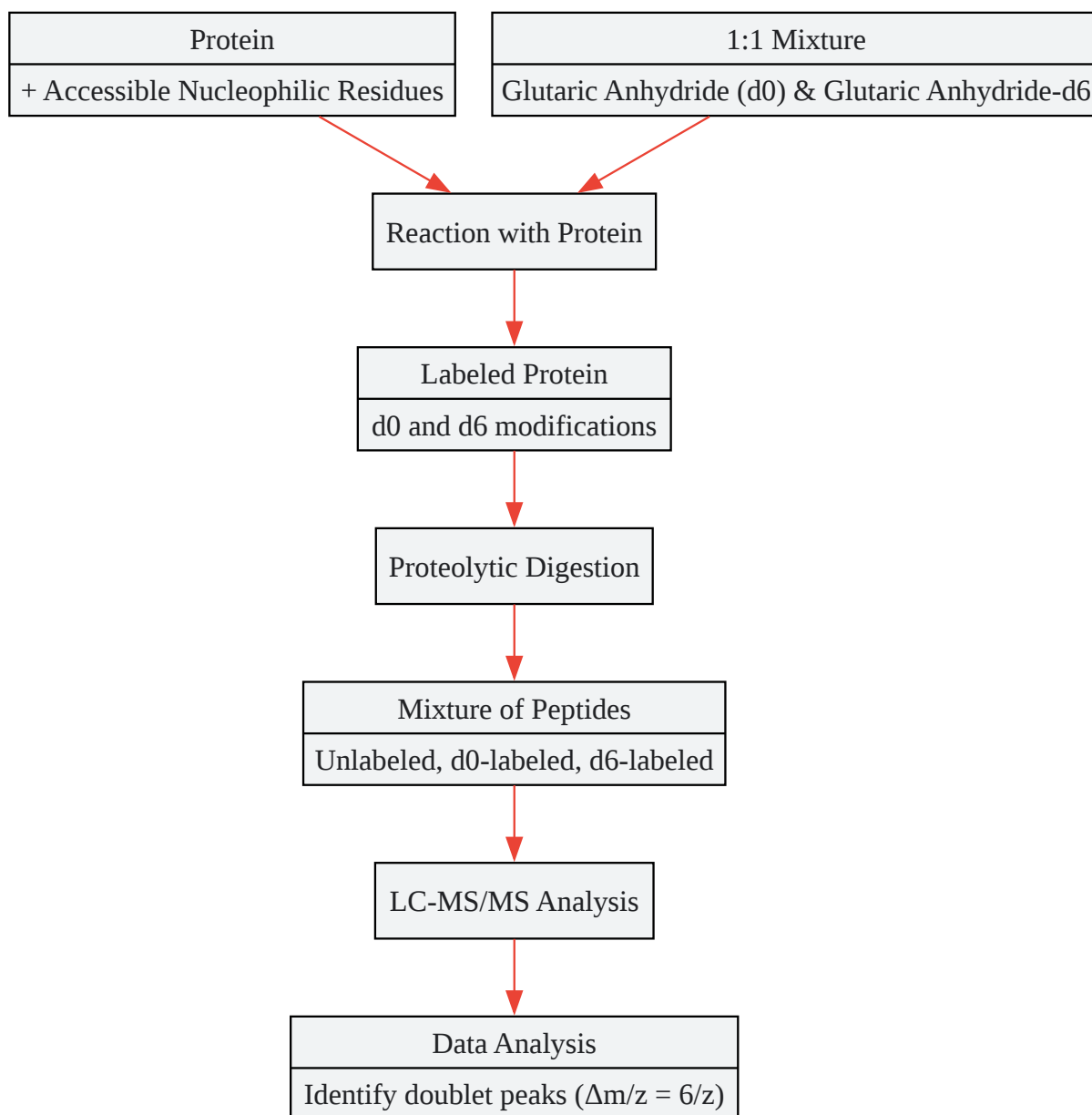
## Applications in Research

### Metabolic Labeling and Flux Analysis

Deuterium-labeled compounds like **glutaric anhydride-d6** are valuable tracers in metabolic studies. Once introduced into a biological system, the deuterated molecule can be metabolized, and the incorporation of deuterium into various downstream metabolites can be tracked by mass spectrometry or NMR. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes.

### Chemical Proteomics

**Glutaric anhydride-d6** can be used as a chemical probe in proteomics to study protein structure and interactions. The anhydride can react with accessible nucleophilic amino acid residues on a protein surface, such as lysine. By using a 1:1 mixture of glutaric anhydride and **glutaric anhydride-d6**, proteins and peptides that have been modified will appear as characteristic doublet peaks in the mass spectrum, separated by 6 Da (for a single modification). This "isotope-coded" approach facilitates the identification of modified species.



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Figure 3: Workflow for protein modification using isotope-coded glutaric anhydride.

## Spectroscopic Data

While experimental spectra for **glutaric anhydride-d6** are not widely available, the following provides an overview of the expected spectroscopic features based on the non-deuterated compound and the principles of isotopic labeling.

**<sup>1</sup>H NMR Spectroscopy:** The <sup>1</sup>H NMR spectrum of **glutaric anhydride-d6** is expected to be devoid of signals, as all protons on the carbon backbone have been replaced with deuterium. Any observed signals would likely be due to residual protons or impurities.

**<sup>13</sup>C NMR Spectroscopy:** The <sup>13</sup>C NMR spectrum of **glutaric anhydride-d6** is expected to be similar to that of the non-deuterated compound, with three distinct signals. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.

- Expected Chemical Shifts (in acetone-d6):

- C=O: ~170 ppm
- -CD<sub>2</sub>-C=O: ~30-35 ppm
- -CD<sub>2</sub>-CD<sub>2</sub>-CD<sub>2</sub>~: ~15-20 ppm

**Infrared (IR) Spectroscopy:** The IR spectrum of **glutaric anhydride-d6** will be dominated by the characteristic anhydride C=O stretching vibrations. Due to the heavier mass of deuterium, the C-D stretching and bending vibrations will appear at lower wavenumbers compared to the C-H vibrations in the non-deuterated compound.

- Key Expected Peaks:

- C=O stretching (asymmetric and symmetric): ~1800-1750 cm<sup>-1</sup>
- C-O stretching: ~1050 cm<sup>-1</sup>
- C-D stretching: ~2200-2100 cm<sup>-1</sup> (in place of C-H stretching around 3000-2800 cm<sup>-1</sup>)

**Mass Spectrometry (MS):** The mass spectrum of **glutaric anhydride-d6** will show a molecular ion peak at m/z 120. The fragmentation pattern is expected to be similar to that of glutaric anhydride, with the masses of the fragments shifted according to the number of deuterium atoms they contain.



## Safety and Handling

**Glutaric anhydride-d6** should be handled with the same precautions as glutaric anhydride. It is harmful if swallowed or in contact with skin and causes skin and eye irritation.[2][5][10] It is also moisture-sensitive.[6]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10]
- Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

This technical guide provides a foundation for the use of **glutaric anhydride-d6** in research. As with any chemical reagent, it is essential to consult the specific safety data sheet (SDS) provided by the supplier before use.

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